molecular formula C14H15N5O6S2 B1237470 Deacetylcefotaxime

Deacetylcefotaxime

Cat. No. B1237470
M. Wt: 413.4 g/mol
InChI Key: FHYWAOQGXIZAAF-RWFJUVPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desacetylcefotaxime is a cephalosporin.

Scientific Research Applications

Chemical Stability and Fragmentation Pathways

  • Chemical Structure and Stability : Deacetylcefotaxime's chemical structure influences its chemical stability. Electrospray ionization multi-stage tandem mass spectrometry has been used to analyze its fragmentation pathways. This study is crucial for improving chemical stability and for the research of structure-activity relationships in deacetylcefotaxime (Guo Shi-en, 2012).

Degradation Products and Hydrolysis

  • Alkaline Hydrolysis : Deacetylcefotaxime undergoes alkaline hydrolysis, producing various degradation products including the exocyclic methylene derivative and the 7-epimer of cefotaxime. These products have been studied using HPLC and NMR, providing insights into the hydrolysis process (B. Vilanova et al., 1994).

Pharmacokinetics in Newborns and Patients with Renal or Liver Disease

  • Pharmacokinetics in Newborns : The pharmacokinetics of cefotaxime and its metabolite desacetylcefotaxime have been studied in newborns. Findings indicate a correlation between the elimination half-life of cefotaxime and gestational/postnatal age, suggesting its use in treating neonatal infections (Y. Aujard et al., 1989).
  • Patients with Liver Disease : In patients with chronic parenchymal liver disease, the pharmacokinetics of cefotaxime and desacetylcefotaxime vary significantly. This has implications for dosing and potential toxicity in these patients (R. Ko et al., 1991).

Other Relevant Studies

  • Renal Excretory Mechanisms : A comparative study of the renal excretory mechanism of cefmenoxime and other cephalosporins, including deacetylcefotaxime, highlights differences in tubular secretion and renal clearance in rats and rabbits. This contributes to understanding the renal handling of these drugs (I. Yamazaki et al., 1981).
  • Stability during Microbiological Testing : Research into cefotaxime's stability under in vitro microbiological testing conditions, where it degrades to desacetylcefotaxime and other metabolites, is crucial for accurate assessment of its antibacterial activity (C. Marchbanks et al., 1987).

properties

Product Name

Deacetylcefotaxime

Molecular Formula

C14H15N5O6S2

Molecular Weight

413.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7+/t8-,12-/m1/s1

InChI Key

FHYWAOQGXIZAAF-RWFJUVPESA-N

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O

synonyms

deacetylcefotaxime
desacetylcefotaxime
desacetylcefotaxime, monosodium salt
desacetylcefotaxime, monosodium salt, (6R-trans)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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